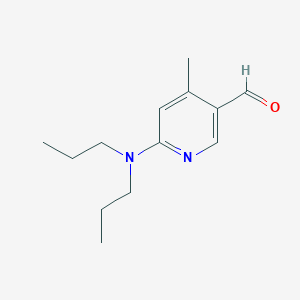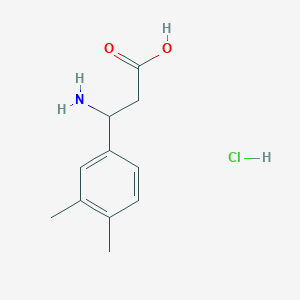
3-Amino-3-(3,4-dimethylphenyl)propanoicacidhydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-3-Amino-3-(3,4-dimethylphenyl)propanoic acid hydrochloride is a chiral amino acid derivative. It is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound features a unique structure with an amino group and a 3,4-dimethylphenyl group attached to a propanoic acid backbone, making it an interesting subject for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-3-(3,4-dimethylphenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethylbenzaldehyde and a suitable amino acid derivative.
Condensation Reaction: The 3,4-dimethylbenzaldehyde undergoes a condensation reaction with the amino acid derivative in the presence of a suitable catalyst to form an intermediate.
Reduction: The intermediate is then subjected to reduction conditions to yield the desired ®-3-Amino-3-(3,4-dimethylphenyl)propanoic acid.
Hydrochloride Formation: Finally, the free amino acid is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for ®-3-Amino-3-(3,4-dimethylphenyl)propanoic acid hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
®-3-Amino-3-(3,4-dimethylphenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides or imines.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce primary or secondary amines.
科学研究应用
®-3-Amino-3-(3,4-dimethylphenyl)propanoic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biological systems and as a precursor for biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ®-3-Amino-3-(3,4-dimethylphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways.
相似化合物的比较
Similar Compounds
(S)-3-Amino-3-(3,4-dimethylphenyl)propanoic acid hydrochloride: The enantiomer of the compound, which may have different biological activities.
3-Amino-3-(3,4-dimethylphenyl)propanoic acid: The non-hydrochloride form of the compound.
3,4-Dimethylphenylalanine: A structurally similar amino acid derivative.
Uniqueness
®-3-Amino-3-(3,4-dimethylphenyl)propanoic acid hydrochloride is unique due to its chiral nature and the presence of both an amino group and a 3,4-dimethylphenyl group. This combination of features makes it a valuable compound for studying chiral interactions and developing chiral drugs.
属性
分子式 |
C11H16ClNO2 |
|---|---|
分子量 |
229.70 g/mol |
IUPAC 名称 |
3-amino-3-(3,4-dimethylphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-7-3-4-9(5-8(7)2)10(12)6-11(13)14;/h3-5,10H,6,12H2,1-2H3,(H,13,14);1H |
InChI 键 |
ZYIPAJHUXGHXJR-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C(CC(=O)O)N)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


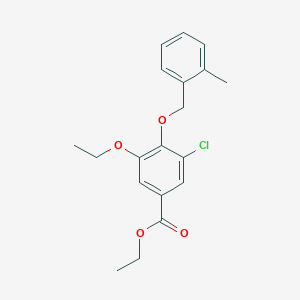
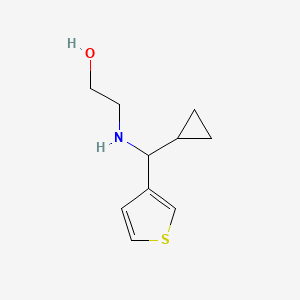
![Methyl benzo[d]isothiazole-6-carboxylate](/img/structure/B13000634.png)
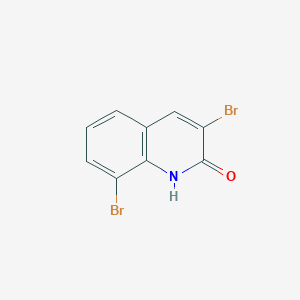
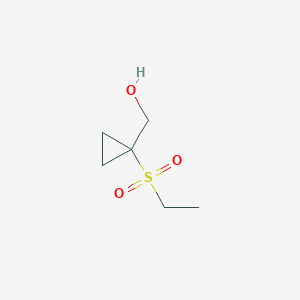
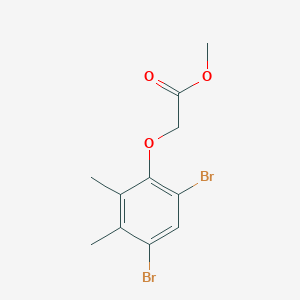

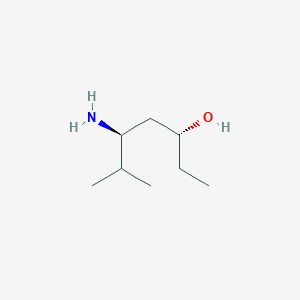
![2-Isopropyloxazolo[4,5-d]pyridazin-7-ol](/img/structure/B13000659.png)

![N-{3-tert-butylbicyclo[1.1.1]pentan-1-yl}-N-methylacetamide](/img/structure/B13000664.png)
![(6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methanamine hydrochloride](/img/structure/B13000665.png)
![tert-Butyl 5-methoxy-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13000675.png)
